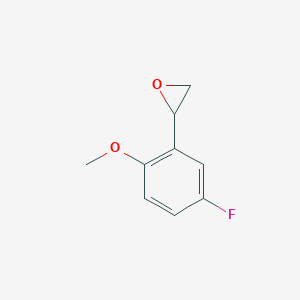

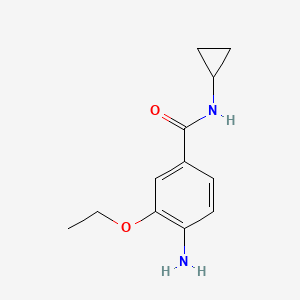

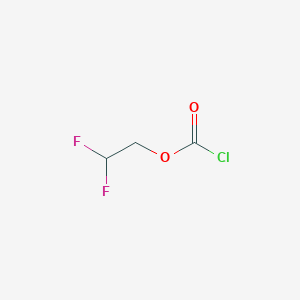

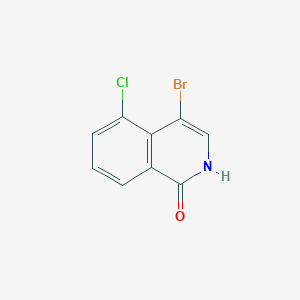

![molecular formula C6H3BrClN3 B1446694 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1784176-14-2](/img/structure/B1446694.png)

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

“2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They have been found to have wide applications in drug design .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . A more environmentally friendly method uses PIFA (PhI(OCOCF3)2) and I2/KI . A convenient synthesis of 1,5-fused 1,2,4-triazoles from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines can be obtained by oxidizing N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc)4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine serves as a versatile synthetic intermediate in the preparation of various heterocyclic compounds. Research has shown its utility in the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization. These compounds exhibit stability that allows for their isolation in pure form and further transformation into 1,2,4-triazolo[1,5-c]pyrimidines via Dimroth rearrangement. The presence of halogen functionalities enhances their versatility as synthetic intermediates for diversification through palladium-catalyzed cross-couplings and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel compounds fused with a chromone moiety and linked to 1,2,4-triazolo[1,5-a]pyridines exhibited significant antimicrobial activity against a range of pathogens, underscoring the potential of these derivatives in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Crystal Structure and Supramolecular Synthons

The crystal structure of halogenated 1,2,4-triazolo[1,5-a]pyridine derivatives, including 2-Bromo-5-chloro variants, has been studied to understand their structural chemistry. These studies reveal how halogen substituents influence the formation of diverse supramolecular synthons, impacting the compound's properties and potential applications in crystal engineering and pharmaceutical development (Changfu et al., 2018).

Antioxidant Activity

The antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been investigated, highlighting the potential of these compounds in pharmaceutical applications. Preclinical studies demonstrated that certain derivatives exert a significant influence on the stability of erythrocyte membranes and possess notable antioxidant activity, indicating their promise as potential antioxidant agents in future therapeutic interventions (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Electrochemical Properties

Research into the electrochemical properties of pyridine derivatives, including those related to this compound, has shown that they possess high ionization potentials and good affinity, suggesting their utility in developing electrochemical sensors and other electronic applications (Tan, Feng, & Peng, 2007).

Zukünftige Richtungen

Triazolopyridines have found wide applications in drug design and are part of efficient light-emitting materials for phosphorescent OLED devices . A recent study has also reported the use of [1,2,4]triazolo[1,5-a]pyridine as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . These suggest that “2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds may have potential applications in the fields of medicinal chemistry and material science.

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction in cells .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, as a JAK inhibitor, it could prevent the action of Janus kinases, a family of enzymes that play a key role in the signal transduction of cytokines, thus modulating immune responses .

Biochemical Pathways

Based on its potential targets, it could be inferred that it may affect pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects of these pathways could include modulation of immune responses, cellular metabolism, and cell proliferation .

Result of Action

Based on the potential targets and pathways, it could be inferred that the compound may have anti-inflammatory effects, modulate immune responses, and potentially have effects on cell proliferation .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways . The compound acts as an inhibitor of these kinases, thereby modulating the signaling pathways that regulate immune responses and cell growth. Additionally, this compound has been shown to interact with RORγt, a nuclear receptor involved in the differentiation of T-helper cells . These interactions highlight the compound’s potential as a therapeutic agent in treating autoimmune diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the JAK-STAT pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by inhibiting the activity of transcription factors like STAT3, leading to altered expression of genes involved in immune responses and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases such as JAK1 and JAK2, leading to their inhibition . This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating the signaling pathways involved in immune responses and cell growth. Additionally, the compound can inhibit the activity of nuclear receptors like RORγt by binding to their ligand-binding domains, thus affecting the transcription of target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases and nuclear receptors, leading to sustained modulation of cellular functions . Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways, which may mitigate its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases and nuclear receptors, leading to therapeutic effects without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes and proteins, potentially contributing to the compound’s overall biological effects. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s lipophilicity also influences its ability to cross cell membranes and accumulate in specific tissues . These transport and distribution properties are important for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-9-5-3-1-2-4(8)11(5)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSNQBWLHQYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.